

# AGI-134: An In Situ Vaccine for Personalized Cancer Immunotherapy

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Compound of Interest		
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# A Technical Guide for Researchers and Drug Development Professionals

Introduction: AGI-134 is a novel, synthetic  $\alpha$ -galactosylceramide ( $\alpha$ -Gal) glycolipid currently under investigation as an in situ cancer vaccine. Administered intratumorally, AGI-134 is designed to trigger a robust, systemic anti-tumor immune response by leveraging the naturally occurring anti-Gal antibodies present in humans. This document provides a comprehensive technical overview of AGI-134, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## **Core Mechanism of Action**

AGI-134's therapeutic strategy revolves around a unique mechanism that transforms the patient's own tumor into a personalized vaccine.[1] The synthetic glycolipid spontaneously incorporates into the plasma membrane of cancer cells following intratumoral injection.[1][2] This "labels" the tumor cells with the  $\alpha$ -Gal epitope, a carbohydrate antigen not naturally expressed in humans.[3] Consequently, the abundant, pre-existing anti-Gal IgM and IgG antibodies in human serum recognize and bind to these newly presented  $\alpha$ -Gal epitopes on the tumor cells.[3]

This binding event initiates a cascade of immune responses:



- Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM antibodies potently
  activates the classical complement pathway, leading to the formation of the Membrane
  Attack Complex (MAC) on the cancer cell surface and subsequent cell lysis.
- Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies bound to the tumor cells engage with Fcy receptors on natural killer (NK) cells and other immune effector cells, triggering the release of cytotoxic granules and inducing cancer cell death.
- Enhanced Phagocytosis and Antigen Presentation: The opsonization of tumor cells with anti-Gal antibodies and complement proteins enhances their uptake by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.
- Systemic Anti-Tumor Immunity (Abscopal Effect): Following phagocytosis, APCs process and
  present tumor-associated antigens (TAAs) and tumor-specific neoantigens released from the
  lysed cancer cells to T cells. This leads to the activation and clonal expansion of tumorspecific CD8+ cytotoxic T lymphocytes, which can then recognize and eliminate both the
  primary, injected tumor and distant, untreated metastases.

This multi-faceted mechanism of action effectively converts the tumor into an in situ, personalized vaccine, stimulating a systemic and durable anti-tumor immune response.

## **Preclinical Data Summary**

Numerous preclinical studies have demonstrated the efficacy of AGI-134 in murine models of melanoma. These studies have consistently shown that intratumoral administration of AGI-134 leads to the regression of established primary tumors and the suppression of secondary, distal tumor growth. Furthermore, a synergistic effect has been observed when AGI-134 is combined with an anti-PD-1 immune checkpoint inhibitor, suggesting the potential to enhance the efficacy of current immunotherapies.

## **In Vitro Efficacy**



Experiment	Cell Lines	Key Findings	Reference
Anti-Gal Antibody Binding	Human SW480 and A549 adenocarcinoma	AGI-134 treatment resulted in a concentration-dependent increase in the binding of human anti-Gal IgG and IgM antibodies to the cell surface.	
Complement- Dependent Cytotoxicity (CDC)	Human A549 and SW480	AGI-134 treated cells were killed when incubated with normal human serum (NHS), with the killing of SW480 cells confirmed to be complement-dependent. Increased deposition of C3b/C3bi and formation of the MAC (C5b-C9) was observed on A549 cells.	
Antibody-Dependent Cellular Cytotoxicity (ADCC)	Human A549	AGI-134 treatment led to an increase in FcyRIIIa activation and induced NK cell- mediated ADCC.	-
Phagocytosis by APCs	Human A549 and monocyte-derived macrophages; Murine CHO-K1 and CD8α+ dendritic cells	AGI-134-treated cancer cells were phagocytosed at a higher rate by human macrophages and murine dendritic cells	



		compared to untreated cells.
Antigen Cross- Presentation	Murine CHO-K1 expressing ovalbumin (OVA) and OT-I T cells	Antigens from AGI- 134-treated and lysed CHO-OVA cells were cross-presented by CD8α+ dendritic cells, leading to the activation of OVA- specific OT-I T cells.

## In Vivo Efficacy (Melanoma Mouse Models)



Model	Treatment	Outcome	Reference
B16.F10 Melanoma	Two intratumoral injections of AGI-134 (1-1.25 mg) 24 hours apart	Complete tumor regression in almost 50% of treated mice versus 24% in controls. Significant survival benefit, with only 23% of treated mice requiring euthanasia by day 27 compared to 43% of controls.	
B16.OVA Melanoma	Two intratumoral injections of AGI-134 (1-1.25 mg) 24 hours apart	Complete tumor regression in 67% of treated mice versus 0% in controls.	
Dual-Flank B16F10 Melanoma (Abscopal Effect)	Single intratumoral injection of AGI-134 into the primary tumor	Impaired development of the uninjected, contralateral tumor. Contralateral tumors developed in only 16% of AGI-134-treated mice compared to 86% of PBS-treated mice.	
JB/RH Melanoma	Intratumoral AGI-134	Similar anti-tumor effects and a survival benefit were observed.	
B16F10 Melanoma with Anti-PD-1	Suboptimal doses of AGI-134 and anti-PD-1 antibody	Combination treatment resulted in only 6% of mice developing a distal tumor, compared to 38% with AGI-134	



alone, 62% with anti-PD-1 alone, and 77% in the control group.

## **Clinical Data Summary**

A Phase 1/2a, multicenter, open-label clinical trial (NCT03593226) was conducted to evaluate the safety, tolerability, and biological activity of AGI-134 in patients with unresectable metastatic solid tumors.

## Phase 1/2a Study Design and Patient Demographics

The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2). A total of 38 patients were enrolled, with 5 in Part 1 and 33 in Part 2. The patient population included individuals with various solid tumors, including melanoma, colon, breast, and squamous cell carcinoma.

### **Safety and Tolerability**

The study met its primary endpoint, demonstrating that AGI-134 was safe and well-tolerated. No dose-limiting toxicities were reported in the dose-escalation phase, and the maximum tolerated dose was not reached. The recommended dose for the expansion phase was determined to be up to 200mg. Treatment-related adverse events were generally transient and mostly mild to moderate in severity.

## **Clinical and Immunological Activity**



Endpoint	Result	Reference
	29% of patients (11/38)	
	achieved stable disease	
Doot Overell Deepers	according to RECIST 1.1	
Best Overall Response	criteria. Notably, 7 of these 11	
	patients had previously failed	
	checkpoint inhibitor therapy.	
	- Most patients showed an	_
	increase in Alpha-Gal	
	antibodies, indicating	
	increased overall immune	
	activity 59% (10/17) of	
	evaluable patients showed an	
	increase in conventional	
	dendritic cells (CD11c+	
	HLADR+) In injected lesions,	
	29% (5/17) showed an	
Immune Response Biomarkers	increase in T helper cells	
	(CD3+CD4+) and 35% (6/17)	
	in cytotoxic T cells	
	(CD3+CD8+) In un-injected	
	lesions, 47% (8/17) showed an	
	increase in both T helper and	
	cytotoxic T cells Macrophage	
	(CD68+) infiltration increased	
	in 24% (4/17) of injected	
	lesions and 47% (5/17) of un-	
	injected lesions.	

## Experimental Protocols In Vitro Assays

Complement Deposition and Complement-Dependent Cytotoxicity (CDC) Assay



- Cell Preparation: Target cancer cells (e.g., A549) are treated with AGI-134 or a vehicle control.
- Incubation with Serum: Cells are incubated with varying concentrations of pooled normal human serum (NHS) as a source of complement and anti-Gal antibodies for 10-45 minutes at 37°C.
- Staining: Cells are washed and stained with fluorescently labeled antibodies against complement components C3b/C3bi or the C5b-9 membrane attack complex (MAC).
- Flow Cytometry: Complement deposition is quantified by flow cytometry.
- Cytotoxicity Measurement: Cell viability is assessed using a suitable viability kit to determine the extent of CDC.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Assay

- Target Cell Preparation: A549 cells are incubated with or without 0.5 mg/ml AGI-134 for 1 hour at 37°C and then washed.
- Co-culture: Target cells are plated in 96-well plates. Effector cells (e.g., an NK cell line engineered to express a luciferase reporter upon FcγRIIIa activation) are added at a 10:1 effector-to-target ratio in the presence or absence of purified human anti-Gal IgG (30 μg/mL).
- Incubation: The co-culture is incubated for 6 hours at 37°C.
- Luciferase Measurement: A luciferase substrate is added, and the relative light units (RLU)
  are measured to quantify FcyRIIIa activation.

#### Phagocytosis Assay

- Target Cell Labeling: Target cancer cells (e.g., A549) are labeled with a fluorescent dye such as CFSE.
- Opsonization: Labeled cells are treated with PBS or AGI-134 (500 µg/mL) and then incubated with or without NHS for opsonization.



- Co-culture with Macrophages: Human monocyte-derived macrophages are co-cultured with the opsonized target cells.
- Flow Cytometry: The percentage of macrophages that have phagocytosed the fluorescently labeled target cells is determined by flow cytometry.

#### In Vitro Cross-Presentation Assay

- Target Cell Preparation: CHO-K1 cells are engineered to express a model antigen, such as ovalbumin (OVA), linked to a fluorescent marker.
- Induction of Cell Death: The engineered CHO-K1 cells are treated with AGI-134 and NHS to induce CDC.
- Co-culture with Dendritic Cells: The dead CHO-K1 cells are co-cultured with murine CD8α+ dendritic cells (DCs) at varying ratios.
- Addition of T cells: OVA-specific OT-I T cells are added to the co-culture.
- Measurement of T cell Activation: T cell activation is measured by quantifying the production of IFNy in the culture supernatant.

### In Vivo Murine Melanoma Model

- Animal Model: α1,3-galactosyltransferase knockout (α1,3GT KO) mice, which, like humans, produce anti-Gal antibodies, are used.
- Tumor Induction: B16.F10 or B16.OVA melanoma cells are injected subcutaneously into the flank of the mice.
- Treatment: Once tumors reach a treatable size, they are injected intratumorally with AGI-134 (1-1.25 mg) or a vehicle control. Typically, two injections are administered 24 hours apart.
- Monitoring: Tumor growth is monitored for up to 32 days.
- Abscopal Effect Model: For studying the abscopal effect, a dual-flank model is used, where
  only the primary tumor is treated, and the growth of the untreated, contralateral tumor is
  monitored.



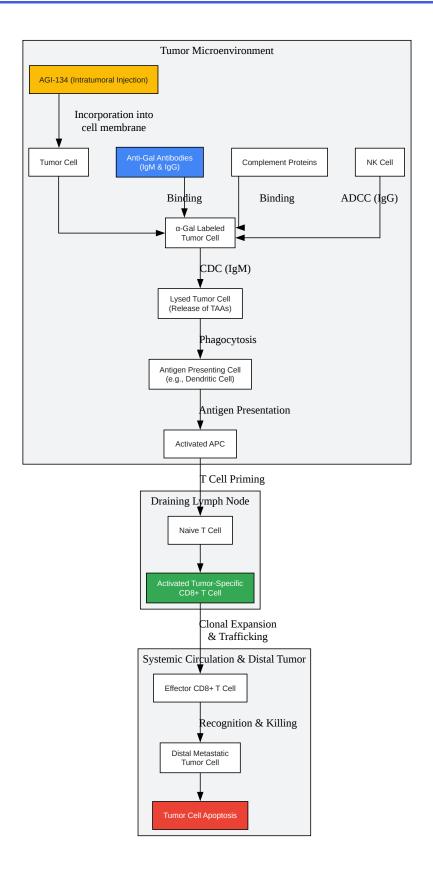




 Complement Activation Measurement: To measure in vivo complement activation, tumors are excised 2 hours after treatment, and the intratumoral concentration of complement fragment C5a is determined by ELISA.

Visualizations
Signaling Pathway





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Caption: AGI-134 Mechanism of Action Pathway.





## **Experimental Workflow: In Vivo Abscopal Effect Study**

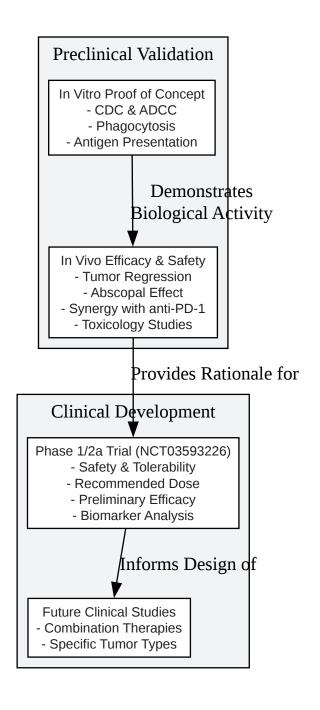


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Caption: Workflow for AGI-134 In Vivo Abscopal Effect Study.

## Logical Relationship: AGI-134's Path from Preclinical to Clinical Development





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Caption: AGI-134's Developmental Pathway.

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### References

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